4-(Thien-2-ylmethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

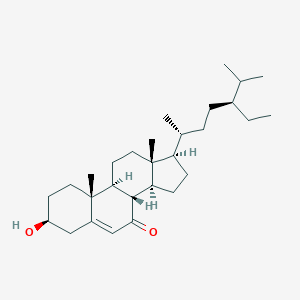

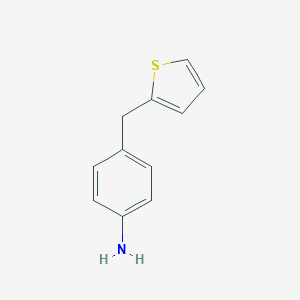

4-(Thien-2-ylmethyl)aniline is an organic compound with the molecular formula C11H11NS . It is also known by other synonyms such as 4-(thiophen-2-ylmethyl)aniline, 4-(thiophen-2-ylmethyl)aniline, and Benzenamine, 4-(2-thienylmethyl) .

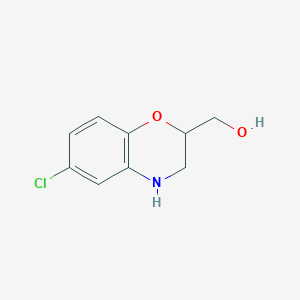

Molecular Structure Analysis

The molecular structure of 4-(Thien-2-ylmethyl)aniline consists of a thiophene ring attached to a benzene ring via a methylene bridge. The benzene ring is further substituted with an amino group . The InChI key for this compound is PIJZLXNJWCKMSA-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

4-(Thien-2-ylmethyl)aniline has a molecular weight of 189.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 54.3 Ų . The exact mass and monoisotopic mass of the compound are 189.06122053 g/mol .

Wissenschaftliche Forschungsanwendungen

Material Science: Conductive Polymers

4-(Thien-2-ylmethyl)aniline: is utilized in the synthesis of conductive polymers. Thiophene derivatives are known for their electroactive properties, making them suitable for creating conductive materials. These polymers can be used in organic solar cells, light-emitting diodes (LEDs), and as anti-static coatings for various materials .

Pharmacology: Drug Synthesis

In pharmacology, 4-(Thien-2-ylmethyl)aniline serves as a building block for the synthesis of various pharmacophores. It is particularly valuable in creating triarylmethanes, compounds with diverse biological activities, including therapeutic effects such as analgesics and anti-inflammatory agents .

Chemical Synthesis: Aniline Derivatives

This compound plays a crucial role in the synthesis of aniline derivatives through reactions like Friedel-Crafts alkylation. Aniline derivatives are essential in the production of dyes, pharmaceuticals, and agrochemicals. The thiophene moiety in 4-(Thien-2-ylmethyl)aniline can introduce unique electronic properties to these derivatives .

Analytical Chemistry: Chromatography

4-(Thien-2-ylmethyl)aniline: can be used as a standard or reagent in chromatographic methods to analyze or separate organic compounds. Its distinct UV-Vis absorption profile allows for its use in spectrophotometric analysis and as a calibration standard in high-performance liquid chromatography (HPLC) .

Biochemistry: Protein Interaction Studies

In biochemistry, 4-(Thien-2-ylmethyl)aniline may be involved in studying protein interactions. Its ability to bind to certain proteins can be exploited in assays that investigate protein-ligand interactions, which are fundamental in understanding cellular processes and drug action mechanisms .

Industrial Applications: Dye Manufacturing

The industrial application of 4-(Thien-2-ylmethyl)aniline includes the manufacturing of dyes. Its structure is conducive to forming stable, vibrant colors, making it a valuable component in the synthesis of dyes used in textiles, inks, and pigments .

Wirkmechanismus

Safety and Hazards

4-(Thien-2-ylmethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-(thiophen-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJZLXNJWCKMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602032 |

Source

|

| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thien-2-ylmethyl)aniline | |

CAS RN |

129136-65-8 |

Source

|

| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B179880.png)

![2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B179888.png)